TAS-103
Overview
Description
TAS-103, also known as 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a novel anticancer agent. It is a dual inhibitor of DNA topoisomerase I and II, enzymes that play crucial roles in DNA replication and transcription. This compound has shown significant antitumor activity against various cancer cell lines and is being studied for its potential in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAS-103 involves several key steps:
Formation of Chloroketone: The reaction of an appropriate precursor with phosphorus oxychloride (POCl3) under reflux conditions yields the chloroketone intermediate.
Condensation Reaction: The chloroketone is then condensed with 2-(dimethylamino)ethylamine in the presence of pyridine at 100°C to form the aminoketone.
Demethylation: The final step involves demethylation of the aminoketone using concentrated hydrobromic acid in refluxing acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory procedures with scale-up modifications to ensure efficiency and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
TAS-103 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroxy or amino derivatives.
Scientific Research Applications
TAS-103 has a wide range of scientific research applications, including:
Mechanism of Action
TAS-103 exerts its effects by inhibiting DNA topoisomerase I and II, enzymes that are essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The compound also induces apoptosis through the activation of specific proteases and the involvement of the Bcl-2 family of proteins .
Comparison with Similar Compounds
Similar Compounds
Etoposide: Another topoisomerase II inhibitor used in cancer therapy.
Camptothecin: A topoisomerase I inhibitor with potent anticancer activity.
Doxorubicin: An anthracycline antibiotic that inhibits topoisomerase II and is widely used in chemotherapy.
Uniqueness of TAS-103
This compound is unique in its dual inhibition of both topoisomerase I and II, which enhances its antitumor activity and reduces the likelihood of resistance development. Unlike other topoisomerase inhibitors, this compound has shown effectiveness against a broad range of cancer cell lines and has a distinct mechanism of inducing apoptosis .
Properties
IUPAC Name |
6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWSTIYZUWEOMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174634-08-3 | |
Record name | TAS-103 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAS-103 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVC96489QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.